tert-Butyl 2-phenylpiperazine-1-carboxylate
CAS No.: 886766-60-5
Cat. No.: VC3749287
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 886766-60-5 |
---|---|
Molecular Formula | C15H22N2O2 |
Molecular Weight | 262.35 g/mol |
IUPAC Name | tert-butyl 2-phenylpiperazine-1-carboxylate |
Standard InChI | InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 |
Standard InChI Key | DVOURBIBCQYVCC-ZDUSSCGKSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCNC[C@H]1C2=CC=CC=C2 |
SMILES | CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
tert-Butyl 2-phenylpiperazine-1-carboxylate belongs to the piperazine class of compounds, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The structure is characterized by a phenyl group at position 2 of the piperazine ring and a tert-butyloxycarbonyl (Boc) protective group at position 1 . This specific structural arrangement contributes to its chemical reactivity and potential biological activities in various biochemical pathways.
The compound is known by several synonyms in the scientific literature, including 1-Boc-2-phenylpiperazine and N-1-Boc-2-Phenylpiperazine, reflecting its structural characteristics and chemical modifications . It exists in stereoisomeric forms, with the (R)-enantiomer ((R)-tert-Butyl 2-phenylpiperazine-1-carboxylate) being specifically referenced in some research contexts .
Physicochemical Properties
The essential physicochemical properties of tert-Butyl 2-phenylpiperazine-1-carboxylate are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C15H22N2O2 |
Molecular Weight | 262.35 g/mol |
CAS Number | 859518-32-4, 886766-60-5 |
IUPAC Name | tert-butyl 2-phenylpiperazine-1-carboxylate |
InChIKey | DVOURBIBCQYVCC-UHFFFAOYSA-N |
European Community Number | 691-359-8 |
Storage Requirements | 2-8°C, protected from light |
The compound requires specific storage conditions to maintain stability, with recommendations to store it at 2-8°C while protecting it from light exposure . These storage parameters suggest sensitivity to temperature fluctuations and photodegradation, which are important considerations for researchers working with this compound.
Synthesis Methods and Approaches
General Synthetic Routes
The synthesis of tert-Butyl 2-phenylpiperazine-1-carboxylate typically involves several key reaction steps carefully designed to achieve stereoselectivity and high yield. One documented method includes the reaction of tert-butyl bromoacetate with a Boc-protected piperazine under basic conditions, yielding the desired carboxylate derivative. The reaction conditions generally involve mild temperatures and specific solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to optimize reaction kinetics and product formation.
The stereochemistry of the final product can significantly influence its biological activity, making stereoselective synthesis methods particularly valuable in research contexts where specific enantiomers are required for biological testing or pharmaceutical development.
Research Applications and Laboratory Considerations
Desired Concentration | Amount of Compound |
---|---|
1 mM | 0.3812 mL (for 10 mg) |
5 mM | 0.7623 mL (for 5 mg) |
10 mM | 3.8117 mL (for 10 mg) |
For optimal solubilization, it is recommended to select appropriate solvents based on the compound's solubility characteristics. Once prepared, solutions should be stored in separate aliquots to prevent degradation from repeated freeze-thaw cycles . To enhance solubility, researchers may heat the sample tube to 37°C followed by ultrasonic bath treatment .
Storage recommendations for prepared solutions include:
Analytical Characterization Methods
Spectroscopic Identification
Several analytical techniques are employed to confirm the identity and assess the purity of tert-Butyl 2-phenylpiperazine-1-carboxylate. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides essential structural information by characterizing the hydrogen and carbon environments within the molecule . Mass spectrometry (MS) offers complementary data regarding molecular weight and fragmentation patterns, further confirming the compound's identity.
Infrared (IR) spectroscopy serves as another valuable analytical tool, providing information about functional groups present in the compound, particularly the characteristic carbonyl stretching frequencies associated with the carboxylate group . Together, these spectroscopic methods establish a comprehensive analytical profile that researchers can use to verify compound identity and purity.
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